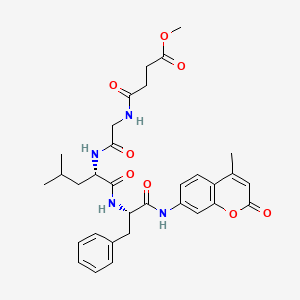

MeOSuc-Gly-Leu-Phe-AMC

Description

MeOSuc-Gly-Leu-Phe-AMC (CAS: 201854-05-9) is a fluorogenic tripeptide substrate widely used to assess proteasomal activity in cellular and biochemical assays. The compound consists of the peptide sequence Gly-Leu-Phe, modified with a methoxysuccinyl (MeOSuc) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) fluorophore at the C-terminus. Its molecular formula is C₃₂H₃₈O₈N₄, with a molecular weight of 606.67 g/mol .

Mechanism of Action:

Upon cleavage by proteasomal enzymes (specifically chymotrypsin-like activity), the AMC moiety is released, emitting fluorescence (ex: 360 nm, em: 465 nm), which is proportional to proteolytic activity. This substrate is cell-permeable and has been instrumental in studying neurotoxicity and proteostasis impairment in vitro, particularly in models of neurodegenerative diseases .

Properties

Molecular Formula |

C32H38N4O8 |

|---|---|

Molecular Weight |

606.7 g/mol |

IUPAC Name |

methyl 4-[[2-[[(2S)-4-methyl-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C32H38N4O8/c1-19(2)14-24(35-28(38)18-33-27(37)12-13-29(39)43-4)32(42)36-25(16-21-8-6-5-7-9-21)31(41)34-22-10-11-23-20(3)15-30(40)44-26(23)17-22/h5-11,15,17,19,24-25H,12-14,16,18H2,1-4H3,(H,33,37)(H,34,41)(H,35,38)(H,36,42)/t24-,25-/m0/s1 |

InChI Key |

PJTZARMTBFHXDV-DQEYMECFSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CCC(=O)OC |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOSuc-Gly-Leu-Phe-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amino-4-methylcoumarin (AMC) group. The process typically includes:

Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a solid resin. The amino acids are protected by groups that prevent unwanted side reactions.

Coupling Reactions: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), resulting in the free peptide.

Attachment of AMC: The AMC group is attached to the peptide through a coupling reaction, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

MeOSuc-Gly-Leu-Phe-AMC primarily undergoes hydrolysis reactions when exposed to proteasomal enzymes. The proteasome cleaves the peptide bond between the phenylalanine (Phe) and AMC, releasing the fluorescent AMC group.

Common Reagents and Conditions

Proteasomal Enzymes: These enzymes catalyze the hydrolysis of this compound.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are commonly used to maintain the pH during the reaction.

Major Products Formed

The major product formed from the hydrolysis of this compound is the free AMC group, which exhibits fluorescence. This fluorescence can be measured to assess proteasomal activity .

Scientific Research Applications

MeOSuc-Gly-Leu-Phe-AMC is widely used in scientific research, particularly in the following areas:

Proteasomal Activity Assays: It serves as a substrate to measure the activity of proteasomes in various biological samples.

Drug Screening: The compound is used to screen for potential proteasome inhibitors, which are of interest in cancer research and treatment.

Neurotoxicity Studies: Researchers use this compound to study the effects of neurotoxic compounds on proteasomal activity

Mechanism of Action

MeOSuc-Gly-Leu-Phe-AMC exerts its effects by serving as a substrate for proteasomes. The proteasome recognizes and binds to the peptide, cleaving the bond between the phenylalanine and AMC. This cleavage releases the AMC group, which fluoresces upon excitation. The fluorescence intensity is directly proportional to the proteasomal activity, allowing researchers to quantify enzyme activity .

Comparison with Similar Compounds

Structural and Functional Differences

The specificity and application of fluorogenic peptide-AMC substrates depend on three factors:

Peptide sequence : Determines enzyme target.

N-terminal modification (e.g., MeOSuc, Z-group): Influences solubility, stability, and cellular uptake.

Fluorophore (AMC in all cases here): Enables detection.

Table 1: Comparative Analysis of MeOSuc-Gly-Leu-Phe-AMC and Analogues

This compound

- Specificity : Targets the chymotrypsin-like activity of the 20S proteasome, a critical component of the ubiquitin-proteasome system.

- Research Use : Validated in neurotoxicity models to quantify proteasomal dysfunction under oxidative stress or toxin exposure .

Z-Leu-Leu-Leu-AMC

- Advantage : The hydrophobic Z-group (benzyloxycarbonyl) enhances stability in aqueous buffers.

- Applications : A gold-standard substrate for proteasome inhibition studies, particularly in cancer therapeutics (e.g., bortezomib efficacy testing) .

Ac-LEHD-AMC

- Divergent Target : Caspase-9, a key mediator of apoptosis. The sequence Leu-Glu-His-Asp mirrors the cleavage site of caspase-9 substrates like cytochrome c.

- Utility : Used to assess apoptotic pathways in drug discovery and cell death studies .

Leu-AMC Hydrochloride

- Simplicity: A single leucine residue makes it a substrate for leucine aminopeptidases, enzymes involved in protein turnover and peptide processing.

- Diagnostic Relevance: Applied in enzymatic assays to monitor renal or hepatic function .

Modifications and Pharmacological Implications

- N-Terminal Groups :

- Peptide Length : Longer sequences (e.g., Ac-LEHD-AMC) often target caspases, while shorter tripeptides (e.g., this compound) align with proteasomal cleavage preferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.